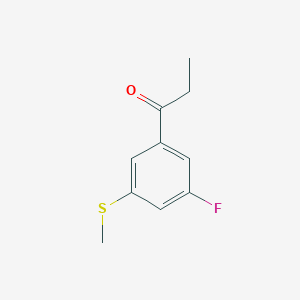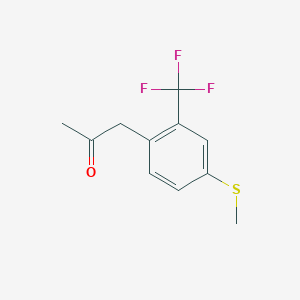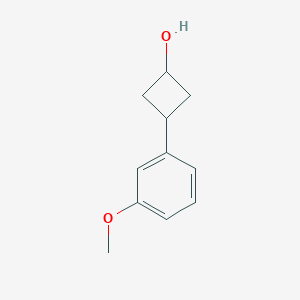
6-Bromo-2,2-dimethylchroman-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is a chemical compound that belongs to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a formyl group at the 4th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde typically involves the bromination of 2,2-dimethylchroman-4-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures higher yields and better control over reaction conditions. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,2-dimethylchroman-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylchroman-4-carboxylic acid.
Reduction: 6-Bromo-2,2-dimethylchroman-4-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimethylchroman-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-carbaldehyde depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The presence of the bromine atom and the formyl group can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,2-dimethylchroman-4-one: Similar structure but lacks the formyl group.
2,2-Dimethylchroman-4-carbaldehyde: Similar structure but lacks the bromine atom.
6-Chloro-2,2-dimethylchroman-4-carbaldehyde: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2,2-dimethylchroman-4-carbaldehyde is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrO2/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
JSIRSHPTXDIQNL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C=CC(=C2)Br)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)
![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)







![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)
